![molecular formula C13H18BrNO4 B2633336 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide CAS No. 2175978-72-8](/img/structure/B2633336.png)
5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a critical role in regulating the production of cyclic guanosine monophosphate (cGMP), a secondary messenger that is involved in a wide range of physiological processes. BAY 73-6691 has been shown to have potential therapeutic applications in the treatment of various cardiovascular and pulmonary diseases.
Scientific Research Applications
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, synthesized from compounds like 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile, have shown significant DNA affinities and in vitro and in vivo antiprotozoal activities against T. b. rhodesiense and P. falciparum. These compounds, including their prodrugs, demonstrate strong potential as antiprotozoal agents, with some showing excellent activity in the trypanosomal STIB900 mouse model (Ismail et al., 2004).
Antibacterial Activities
N-(4-bromophenyl)furan-2-carboxamides have been synthesized and evaluated for their in vitro antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. Molecular docking studies and molecular dynamics simulations validated the active site and molecular interaction stability of these compounds, indicating their effectiveness, particularly against NDM-positive bacteria (Siddiqa et al., 2022).
Chemical Synthesis and Reactivity
Studies on the synthesis of functionalized furan-2-carboxamides, including bromo(diethoxyphosphorylmethyl)furans and bromofuran derivatives, have provided insights into the chemical synthesis and reactivity of these compounds. These studies involve various synthesis routes, such as bromination, phosphorylation, and palladium-catalysed direct heteroarylations, highlighting the versatility and potential of these compounds in chemical synthesis (Valiullina et al., 2015, Pevzner, 2009, Fu et al., 2012).
Mechanism of Action
Target of Action
They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds generally participate in various types of reactions, including free radical reactions .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Furan derivatives have been found to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
Factors such as ph can strongly influence the rate of reactions involving similar compounds .
properties
IUPAC Name |
5-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO4/c14-11-4-3-10(19-11)12(17)15-9-13(18-8-7-16)5-1-2-6-13/h3-4,16H,1-2,5-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSHNNXCDPZHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=C(O2)Br)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide |
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